N-Substitution Pattern Differentiates 4-[Benzyl(methyl)amino]cyclohexan-1-one from Mono-Substituted Analogs
The target compound possesses a tertiary N-benzyl-N-methyl amino group, whereas the closest analogs 4-[benzylamino]cyclohexan-1-one and 4-[methylamino]cyclohexan-1-one bear secondary amines with only one N-substituent . This structural distinction produces a 100% increase in substitution count at the nitrogen center, altering both steric and electronic properties of the basic amine pharmacophore.
| Evidence Dimension | N-Substitution Count (Alkyl/Aryl Groups on Amino Nitrogen) |
|---|---|
| Target Compound Data | 2 (N-benzyl, N-methyl) |
| Comparator Or Baseline | 4-[Benzylamino]cyclohexan-1-one: 1 (N-benzyl only); 4-[Methylamino]cyclohexan-1-one: 1 (N-methyl only) |
| Quantified Difference | +1 additional N-substituent (100% increase in substitution count) |
| Conditions | Structural comparison based on IUPAC nomenclature |
Why This Matters
The presence of both benzyl and methyl groups on the nitrogen creates a distinct tertiary amine with unique lipophilic and steric properties compared to secondary amine analogs, directly impacting binding pocket complementarity and metabolic stability in medicinal chemistry applications.
